6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole is a complex organic compound belonging to the benzothiazole family This compound is characterized by its unique structure, which includes an ethoxy group, a nitro-phenylethenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 2-nitro-2-phenylethenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or nitro-phenylethenyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazoles
Scientific Research Applications
6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, its benzothiazole core can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-2-mercaptobenzothiazole: Similar structure but with a mercapto group instead of the nitro-phenylethenyl group.
6-ethoxy-2,3-dihydro-1,3-benzothiazole-2-thione: Contains a thione group, differing in its sulfur oxidation state.
Uniqueness
6-ethoxy-2-{[(E)-2-nitro-2-phenylethenyl]sulfanyl}-1,3-benzothiazole is unique due to its combination of an ethoxy group, a nitro-phenylethenyl group, and a sulfanyl linkage. This unique structure imparts distinct chemical properties, making it valuable for specific research applications and differentiating it from other benzothiazole derivatives.
Properties
Molecular Formula |
C17H14N2O3S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H14N2O3S2/c1-2-22-13-8-9-14-16(10-13)24-17(18-14)23-11-15(19(20)21)12-6-4-3-5-7-12/h3-11H,2H2,1H3/b15-11+ |
InChI Key |
PQUNHMQLFOUYFP-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S/C=C(\C3=CC=CC=C3)/[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC=C(C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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